molecular formula C16H16O2 B1583824 3,3',5,5'-Tetramethyldiphenoquinone CAS No. 4906-22-3

3,3',5,5'-Tetramethyldiphenoquinone

Cat. No.: B1583824
CAS No.: 4906-22-3
M. Wt: 240.3 g/mol
InChI Key: QDRFIDSUGRGGAY-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyldiphenoquinone is an organic compound with the molecular formula C16H16O2. It is a derivative of diphenoquinone, characterized by the presence of four methyl groups at the 3, 3’, 5, and 5’ positions on the diphenoquinone structure. This compound is known for its distinctive red color and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetramethyldiphenoquinone can be synthesized through the oxidation of 2,6-dimethylphenol. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the final product .

Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetramethyldiphenoquinone often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetramethyldiphenoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’,5,5’-Tetramethyldiphenoquinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used as a dye for fabrics and as a preservative for food

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyldiphenoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor in oxidation-reduction reactions, forming stable radical intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

    3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Similar structure but with tert-butyl groups instead of methyl groups.

    3,3’,5,5’-Tetramethyl-2,4,4’-triacetoxybiphenyl: Contains additional acetoxy groups.

    3,3’,5,5’-Tetramethoxybiphenyl: Contains methoxy groups instead of methyl groups

Uniqueness: 3,3’,5,5’-Tetramethyldiphenoquinone is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its chemical reactivity and physical properties. This makes it distinct from other diphenoquinone derivatives and suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRFIDSUGRGGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063644
Record name 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4906-22-3
Record name 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4906-22-3
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Record name Tetramethyldiphenoquinone
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Record name Tetramethyldiphenoquinone
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Record name 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-
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Record name 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-
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Record name Tetramethyl-4,4'-biphenylquinone
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Record name TETRAMETHYLDIPHENOQUINONE
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Synthesis routes and methods

Procedure details

The reaction was carried out in the same manner as in Comparative Example 1 without employing sodium hydroxide. More specifically, after 122 gm (1.0 mole) of 2,6-dimethylphenol had been dissolved in 2200 gm of 1,2-dichloroethane and 32.5 gm (0.1 mole) of "Salcomine" had been added to the solution, oxygen was passed into the mixture at 30°C. The temperature of the reaction system was raised gradually, but it was maintained at 30°C by cooling. During the above procedure there was formed 3,3',5,5'-tetramethyldiphenoquinone. After 5 hours had passed, the reaction mixture was filtered, and the filtrate was poured into 20 liters of methanol containing 2 liters of hydrochloric acid but precipitation of a polymer was not observed. The amount of diphenoquinone obtained was 12.3 gm, the yield being 10.1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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